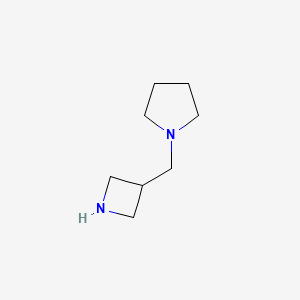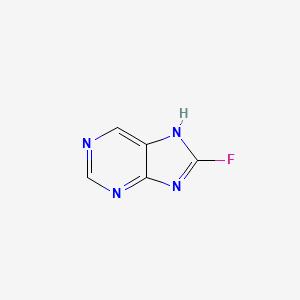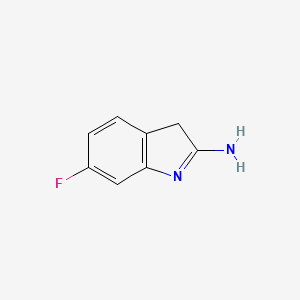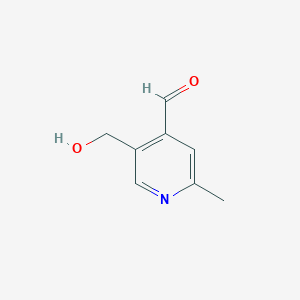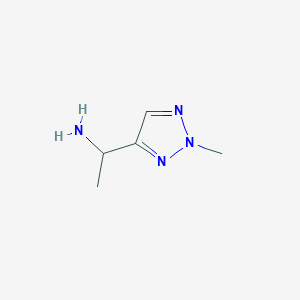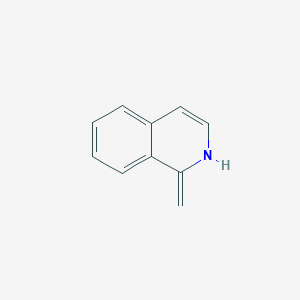
1-Methylene-1,2-dihydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylene-1,2-dihydroisoquinoline is a heterocyclic compound that belongs to the class of isoquinolines Isoquinolines are known for their presence in various natural products and biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions: 1-Methylene-1,2-dihydroisoquinoline can be synthesized through various methods. One common approach involves the three-component reaction of isoquinoline, alkyl propiolate, and 1,3-diketones under mild reaction conditions . Another method includes the rhenium-catalyzed tandem cyclization and nucleophilic addition of 2-alkynylaldimines . These reactions typically proceed in the absence of catalysts and under mild conditions, making them efficient and practical for laboratory synthesis.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
化学反応の分析
Types of Reactions: 1-Methylene-1,2-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex isoquinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles attack the electrophilic carbon atoms in the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, which are valuable intermediates in organic synthesis and medicinal chemistry .
科学的研究の応用
1-Methylene-1,2-dihydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their potential as therapeutic agents in treating various diseases.
作用機序
The mechanism of action of 1-Methylene-1,2-dihydroisoquinoline involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, influencing cellular pathways and biochemical reactions .
類似化合物との比較
1,2-Dihydroisoquinoline: Shares a similar structure but lacks the methylene group.
Tetrahydroisoquinoline: A fully saturated derivative with different chemical properties.
Isoquinoline: The parent compound with a fully aromatic ring system.
Uniqueness: 1-Methylene-1,2-dihydroisoquinoline is unique due to its methylene group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .
特性
CAS番号 |
74477-04-6 |
|---|---|
分子式 |
C10H9N |
分子量 |
143.18 g/mol |
IUPAC名 |
1-methylidene-2H-isoquinoline |
InChI |
InChI=1S/C10H9N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-7,11H,1H2 |
InChIキー |
QZYFALWAANHYAZ-UHFFFAOYSA-N |
正規SMILES |
C=C1C2=CC=CC=C2C=CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


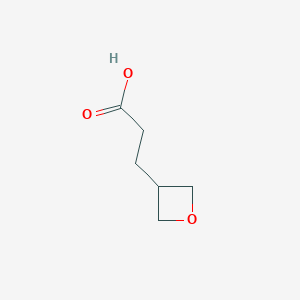
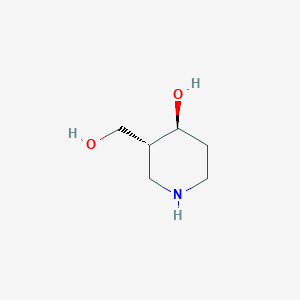
![5-Vinylpyrazolo[1,5-a]pyrimidine](/img/structure/B15072630.png)
![5-Fluoroimidazo[1,2-A]pyridin-2-amine](/img/structure/B15072643.png)
![6-hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15072649.png)
![2-Amino-3,6,7,7a-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B15072657.png)
